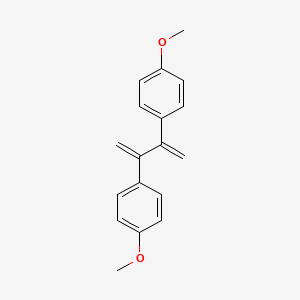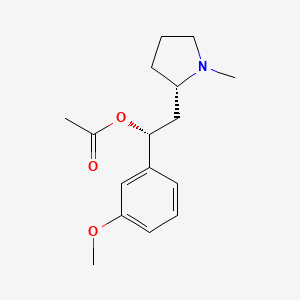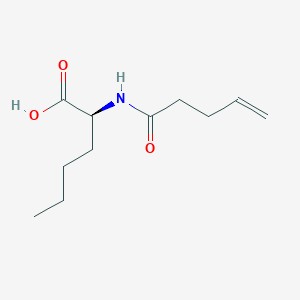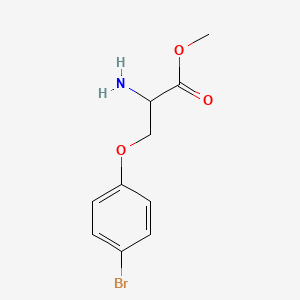
methyl 2-amino-3-(4-bromophenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-amino-3-(4-bromophenoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromophenoxy group, and a methyl ester group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-amino-3-(4-bromophenoxy)propanoate typically begins with commercially available starting materials such as 4-bromophenol, methyl acrylate, and ammonia.
Step 1 Formation of 4-bromophenoxyacrylate: 4-bromophenol is reacted with methyl acrylate in the presence of a base such as potassium carbonate to form methyl 3-(4-bromophenoxy)propanoate.
Step 2 Amination: The methyl 3-(4-bromophenoxy)propanoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: Methyl 2-amino-3-(4-bromophenoxy)propanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted phenoxy groups.
科学的研究の応用
Chemistry
Methyl 2-amino-3-(4-bromophenoxy)propanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be further studied for their chemical properties and reactivity.
Biology
In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be tested for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound and its derivatives may have potential therapeutic applications. Researchers may investigate its effects on biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of methyl 2-amino-3-(4-bromophenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the bromophenoxy group allows for specific interactions with these targets, potentially leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-(4-chlorophenoxy)propanoate: Similar structure with a chlorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-fluorophenoxy)propanoate: Similar structure with a fluorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-methylphenoxy)propanoate: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
Methyl 2-amino-3-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogenated analogs.
特性
分子式 |
C10H12BrNO3 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC名 |
methyl 2-amino-3-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChIキー |
SLWRNDGFRIWLGR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(COC1=CC=C(C=C1)Br)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)
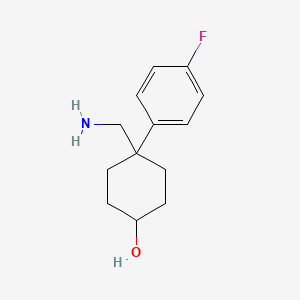
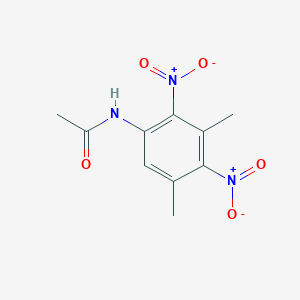
![[4-Methoxy-1-methyl-5-(2-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8492084.png)
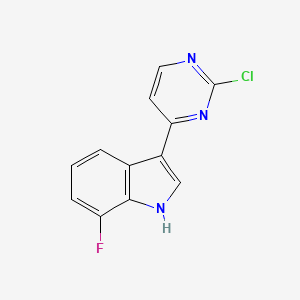
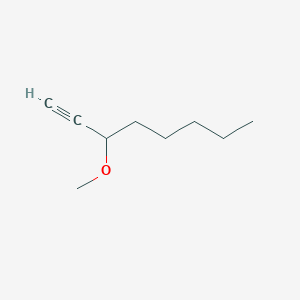
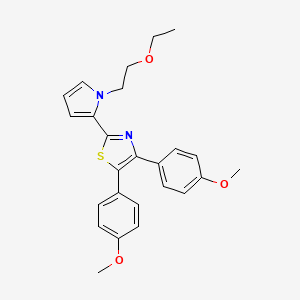
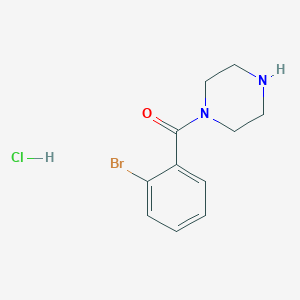
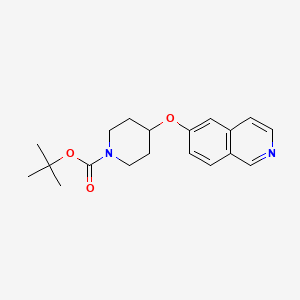
![1-[Bromo(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B8492112.png)

